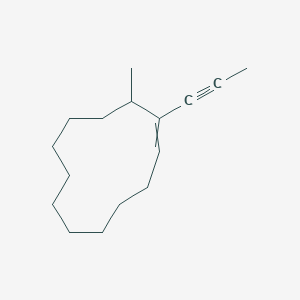
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene is an organic compound with the molecular formula C16H26 It is a derivative of cyclododecene, featuring a methyl group and a propynyl group attached to the cyclododecane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene typically involves the alkylation of cyclododecene. One common method is the reaction of cyclododecene with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.
化学反応の分析
Types of Reactions
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new substituted cyclododecene derivatives.
科学的研究の応用
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
類似化合物との比較
Similar Compounds
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
- 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
- 1-(prop-1-en-2-yl)cyclohex-1-ene
Uniqueness
12-Methyl-1-(prop-1-yn-1-yl)cyclododec-1-ene is unique due to its cyclododecane ring structure combined with the propynyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
65691-81-8 |
|---|---|
分子式 |
C16H26 |
分子量 |
218.38 g/mol |
IUPAC名 |
12-methyl-1-prop-1-ynylcyclododecene |
InChI |
InChI=1S/C16H26/c1-3-12-16-14-11-9-7-5-4-6-8-10-13-15(16)2/h14-15H,4-11,13H2,1-2H3 |
InChIキー |
HDCCTSQBPYJPPR-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CCCCCCCCCCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


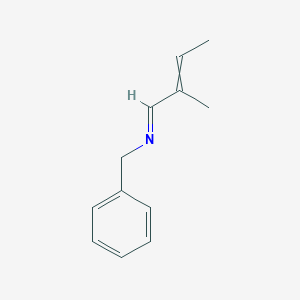

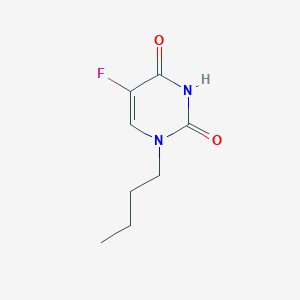
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)


![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)
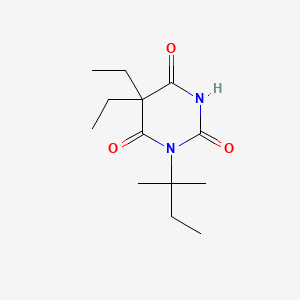
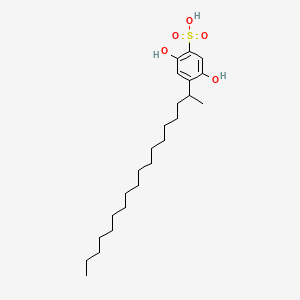
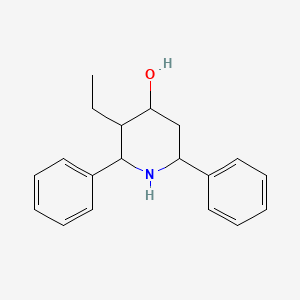

oxo-lambda~5~-phosphane](/img/structure/B14470487.png)

